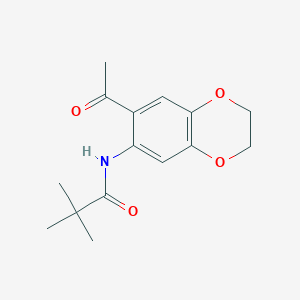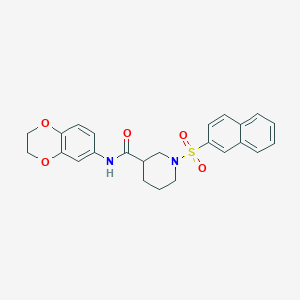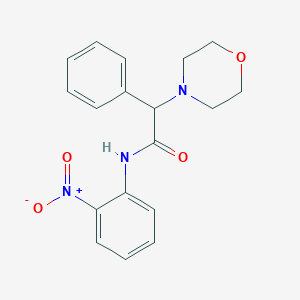
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
説明
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as CCG-63802, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone leads to the dephosphorylation of these proteins and the disruption of their function.
Biochemical and physiological effects:
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to regulate the circadian clock and the immune system by modulating the expression of clock genes and cytokines, respectively.
実験室実験の利点と制限
One of the advantages of using 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its potency and selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experimental systems.
将来の方向性
There are several future directions for the use of 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research. One area of interest is the role of CK2 in the regulation of autophagy, a cellular process that involves the degradation of damaged or unwanted proteins and organelles. Another area of interest is the development of more potent and selective inhibitors of CK2 for use in cancer therapy. Additionally, the use of 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in combination with other drugs or therapies may lead to more effective treatments for various diseases.
科学的研究の応用
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been widely used in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been used to study the role of CK2 in the regulation of the circadian clock and the immune system.
特性
IUPAC Name |
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-7-22-13-6-5-11(17)8-12(13)15-14(10(3)20)9(2)18-16(21)19-15/h5-6,8,15H,4,7H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFNREPIJSBYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C2C(=C(NC(=O)N2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)


![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)


![3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4385914.png)
![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)

![2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385939.png)
![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)
![6-methyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4385946.png)